An In-depth Technical Guide to Isopropoxyacetic Acid
An In-depth Technical Guide to Isopropoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxyacetic acid (CAS Number: 33445-07-7) is an ether carboxylic acid with potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential, though not yet extensively documented, role in drug development. While specific biological activities and signaling pathways for isopropoxyacetic acid are not widely reported, this guide explores the known effects of related alkoxyacetic acids to provide a contextual understanding of its potential biological implications.
Chemical and Physical Properties
Isopropoxyacetic acid, also known as 2-isopropoxyacetic acid, is a carboxylic acid containing an isopropyl ether group. Its fundamental properties are summarized below. It is important to distinguish isopropoxyacetic acid from its ester counterpart, isopropyl acetate, as they have distinct chemical and physical characteristics.
General Properties
| Property | Value | Source |
| CAS Number | 33445-07-7 | [1][2] |
| Molecular Formula | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| IUPAC Name | 2-isopropoxyacetic acid |
Physicochemical Data (Calculated)
| Property | Value | Unit | Source |
| Boiling Point (Tboil) | 481.83 | K | [3] |
| Melting Point (Tfus) | 264.09 | K | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 0.496 | [3] | |
| Water Solubility (log10WS) | -0.21 | mol/l | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 52.17 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 12.06 | kJ/mol | [3] |
| Critical Temperature (Tc) | 657.66 | K | [3] |
| Critical Pressure (Pc) | 4151.61 | kPa | [3] |
Synthesis of Isopropoxyacetic Acid
A common and effective method for the synthesis of isopropoxyacetic acid is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isopropoxide reacts with a haloacetic acid, typically chloroacetic acid.
Reaction Scheme
The overall reaction is as follows:
Analytical Methods
The characterization and quantification of isopropoxyacetic acid can be achieved through various analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment. The ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene group adjacent to the ether oxygen and the carboxylic acid proton.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹). The C-O stretch of the ether will appear in the fingerprint region (around 1000-1200 cm⁻¹).
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Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of isopropoxyacetic acid, aiding in its identification.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of isopropoxyacetic acid (e.g., its methyl or ethyl ester), GC-MS is a powerful tool for separation and identification. Direct analysis of the free acid by GC can be challenging due to its polarity and may require derivatization.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for the quantification of isopropoxyacetic acid. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid and achieve good peak shape.
Analytical Workflow Diagram
Applications in Drug Development
While specific applications of isopropoxyacetic acid in marketed drugs are not prominent, its structure lends itself to several potential uses in medicinal chemistry and drug development, primarily as a promoiety in prodrug design.
Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve the physicochemical or pharmacokinetic properties of a drug, such as solubility, stability, or membrane permeability. [7][8][]
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Ester Prodrugs: The carboxylic acid group of isopropoxyacetic acid can be esterified with a hydroxyl or thiol group in a parent drug molecule. The resulting ester may have improved lipophilicity, which can enhance its absorption across biological membranes. Once absorbed, the ester bond can be cleaved by endogenous esterases to release the active drug. [10]* Improved Solubility: For highly lipophilic drugs, the incorporation of a polar moiety like isopropoxyacetic acid can increase aqueous solubility, which is beneficial for parenteral formulations.
Rationale for Use as a Promoiety
The isopropoxy group provides a degree of lipophilicity that can be tailored. The ether linkage is generally stable under physiological conditions, ensuring that the promoiety remains intact until the ester linkage is cleaved. The small size of isopropoxyacetic acid is also advantageous, as large promoieties can negatively impact the overall properties of the prodrug.
Potential Biological Activities and Signaling Pathways
There is a lack of specific studies on the biological activities and signaling pathways directly modulated by isopropoxyacetic acid. However, research on related alkoxyacetic acids, which are metabolites of alkoxyethanols, provides some insights into their potential biological effects. It is important to note that the following information is based on related compounds and may not be directly applicable to isopropoxyacetic acid.
Hemolytic Effects of Alkoxyacetic Acids
Some alkoxyacetic acids have been shown to induce hemolytic anemia in animal models. [11]The proposed mechanism involves the disruption of the erythrocyte membrane. The hemolytic activity of these acids appears to be correlated with their lipophilicity. [11]
Toxicity of Haloacetic Acids
Haloacetic acids, which are structurally related to alkoxyacetic acids, are known disinfection byproducts in drinking water and have been shown to be cytotoxic and genotoxic. [12][13]Their toxicity is linked to their ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. [13]This inhibition disrupts cellular energy metabolism and can lead to oxidative stress.
Herbicidal Activity of Phenoxyacetic Acid Derivatives
Derivatives of phenoxyacetic acid are widely used as herbicides. [14]These compounds mimic the action of natural plant growth hormones, leading to uncontrolled growth and ultimately the death of the plant. While isopropoxyacetic acid is not a phenoxyacetic acid, this highlights that small modifications to the alkoxyacetic acid scaffold can result in significant biological activity.
Potential Signaling Pathway Involvement (Hypothetical)
Given the effects of related compounds on cellular metabolism, a hypothetical pathway that could be influenced by high concentrations of an alkoxyacetic acid is depicted below.
Conclusion
Isopropoxyacetic acid is a simple ether carboxylic acid with established synthetic routes. While its physicochemical properties are not extensively documented through experimental studies, computational data provides useful estimates. The primary potential for this molecule in the field of drug development lies in its use as a promoiety for creating ester prodrugs to enhance the pharmacokinetic properties of parent drug molecules. Although direct biological activity data for isopropoxyacetic acid is scarce, the known effects of structurally related alkoxyacetic and haloacetic acids suggest potential interactions with fundamental cellular processes, such as erythrocyte membrane integrity and energy metabolism. Further research is warranted to fully elucidate the experimental properties, biological effects, and potential therapeutic applications of isopropoxyacetic acid and its derivatives.
References
- 1. isopropoxyacetic acid | 33445-07-7 [chemicalbook.com]
- 2. Isopropoxyacetic acid [webbook.nist.gov]
- 3. Isopropoxyacetic acid (CAS 33445-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of the in vitro hemolytic effects produced by alkoxyacetic acids on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
